5-O-Methylvisamminol 5-O-Methylvisamminol 5-O-Methylvisamminol is an oxacycle and an organic heterotricyclic compound.
5-O-Methylvisamminol is a natural product found in Angelica japonica, Prionosciadium thapsoides, and Saposhnikovia divaricata with data available.
Brand Name: Vulcanchem
CAS No.: 80681-42-1
VCID: VC21187906
InChI: InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1
SMILES: CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol

5-O-Methylvisamminol

CAS No.: 80681-42-1

Cat. No.: VC21187906

Molecular Formula: C16H18O5

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

5-O-Methylvisamminol - 80681-42-1

Specification

CAS No. 80681-42-1
Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
IUPAC Name (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one
Standard InChI InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1
Standard InChI Key DGFLRNOCLJGHLY-ZDUSSCGKSA-N
Isomeric SMILES CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC
SMILES CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC
Canonical SMILES CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC

Introduction

Chemical Identity and Structure

5-O-Methylvisamminol is an oxacycle and organic heterotricyclic compound with the molecular formula C16H18O5 and a molecular weight of 290.31 g/mol . Its IUPAC name is (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one . This compound features a complex structure that includes a dihydrofuran ring fused with a chromone skeleton, which contributes to its unique biological properties. The chemical structure includes specific functional groups such as methoxy, methyl, and hydroxyl groups that are key to its reactivity and biological interactions.

Chemical Identifiers and Properties

The compound has several chemical identifiers that facilitate its recognition in scientific databases and literature. These include:

Table 1: Chemical Identifiers of 5-O-Methylvisamminol

ParameterValue
CAS Number80681-42-1
PubChem CID441970
InChIKeyDGFLRNOCLJGHLY-ZDUSSCGKSA-N
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Physical StateSolid
SolubilitySoluble in chloroform and methanol

The stereochemistry of this compound is significant, with the S configuration at the C-2 position being critical for its biological activity. The compound's structure includes a chromone core (5H-furo[3,2-g]benzopyran-5-one) with specific substitutions including a methoxy group at position 4, a methyl group at position 7, and a 2-hydroxypropan-2-yl group at position 2 .

Natural Sources and Distribution

5-O-Methylvisamminol has been identified in several plant species, primarily those with medicinal properties. The compound's presence in these plants contributes to their therapeutic applications in traditional medicine systems.

Plant Sources

The compound has been reported in three primary plant species according to available literature:

Table 2: Natural Sources of 5-O-Methylvisamminol

Plant SpeciesFamilyPlant PartTraditional Uses
Angelica japonicaApiaceaeRootsTraditional East Asian medicine
Prionosciadium thapsoidesApiaceaeAerial partsFolk remedies in North America
Saposhnikovia divaricataApiaceaeRootsChinese traditional medicine (Fang Feng)

Saposhnikovia divaricata, commonly known as Fang Feng in Traditional Chinese Medicine, is perhaps the most well-documented source of this compound . This plant has been used for centuries to treat various conditions including fever, rheumatism, and headaches. The presence of 5-O-Methylvisamminol and its derivatives likely contributes to these therapeutic effects.

Spectral Characteristics and Analytical Detection

The identification and quantification of 5-O-Methylvisamminol rely on various spectroscopic and chromatographic techniques. These methods are essential for both research purposes and quality control of herbal products containing this compound.

Spectroscopic Properties

According to the search results, 5-O-Methylvisamminol has been characterized using various spectroscopic methods:

  • NMR Spectroscopy: 13C NMR spectral data is available, which helps in structure elucidation and confirmation .

  • Mass Spectrometry: LC-MS data reveals that the compound has a precursor m/z of 291 [M+H]+ in positive ionization mode, with major fragment peaks at m/z 273 (100% relative intensity) and 219 (95% relative intensity) .

The SPLASH identifier (splash10-00xu-0090000000-9f350c4852ab066cb8c9) provides a unique fingerprint for the mass spectral data, facilitating cross-reference across different spectral databases .

Analytical Standards

Biological Activities and Pharmacological Effects

The biological activities of 5-O-Methylvisamminol and its derivatives have been the subject of scientific investigation, with emerging evidence suggesting potential therapeutic applications.

Anti-inflammatory Properties

A significant research finding relates to the effects of 4′-O-β-D-glucosyl-5-O-methylvisamminol (4OGOMV), a glycosylated derivative of 5-O-Methylvisamminol. This compound has been studied for its potential to attenuate inflammation associated with subarachnoid hemorrhage (SAH) in animal models .

In a rat model of SAH, 4OGOMV demonstrated neuroprotective effects through:

  • Dose-dependent reduction of High-Mobility Group Box 1 (HMGB1) protein expression

  • Reduction of pro-inflammatory cytokines including IL-1β, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1)

  • Inhibition of MCP-1-positive monocyte infiltration

These findings suggest that compounds derived from 5-O-Methylvisamminol may have therapeutic potential in conditions characterized by vascular inflammation, particularly in the context of cerebrovascular diseases.

Vasospasm Attenuation

The research on 4OGOMV also demonstrated its ability to attenuate vasospasm in a rat model of subarachnoid hemorrhage. Morphological findings from this study revealed that SAH induced endothelial cell deformity, intravascular elastic lamina torture, and smooth muscle necrosis in blood vessels . Treatment with 4OGOMV was shown to reduce these pathological changes, suggesting potential vascular protective effects.

The mechanism appears to involve dual inhibition of inflammatory mediators and reduction of HMGB1 expression, which is an important extracellular mediator involved in vascular inflammation associated with SAH .

Analytical Methods and Research Applications

The detection, isolation, and quantification of 5-O-Methylvisamminol in plant materials and biological samples require sophisticated analytical techniques. These methods are crucial for both research purposes and quality control in pharmaceutical and nutraceutical industries.

Chromatographic Methods

While specific chromatographic methods for 5-O-Methylvisamminol analysis are not detailed in the provided search results, the availability of reference standards suggests that common techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are likely employed .

Structure-Activity Relationships

Understanding the structure-activity relationships of 5-O-Methylvisamminol and its derivatives provides valuable insights into the molecular basis of their biological effects and guides the development of more potent or selective compounds.

Key Structural Features

Several structural features of 5-O-Methylvisamminol are likely important for its biological activity:

  • The chromone core, which is a common pharmacophore found in many biologically active natural products

  • The S-configuration at position 2, which may be critical for receptor binding or interaction with target proteins

  • The methoxy group at position 4, which may influence lipophilicity and membrane permeability

  • The hydroxyl group in the 2-hydroxypropan-2-yl substituent, which can participate in hydrogen bonding with biological targets

The glycosylation of 5-O-Methylvisamminol, as seen in 4′-O-β-D-glucosyl-5-O-methylvisamminol, appears to enhance its anti-inflammatory properties, suggesting that modification of the parent compound can yield derivatives with improved pharmacological profiles .

Future Research Directions

Based on the current state of knowledge about 5-O-Methylvisamminol, several promising research directions can be identified:

Pharmacological Investigation

Further studies are needed to comprehensively characterize the pharmacological profile of 5-O-Methylvisamminol itself, as most of the available research focuses on its glycosylated derivative. Key areas for investigation include:

  • Elucidation of specific molecular targets and signaling pathways affected by the compound

  • Evaluation of its effects in various disease models beyond cerebrovascular disorders

  • Assessment of its pharmacokinetic properties including absorption, distribution, metabolism, and excretion

Medicinal Chemistry

The promising activity of 4′-O-β-D-glucosyl-5-O-methylvisamminol suggests that structural modification of 5-O-Methylvisamminol could yield compounds with enhanced therapeutic potential. Medicinal chemistry efforts might focus on:

  • Synthesis of various derivatives with modifications at key positions

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Development of more water-soluble derivatives to improve bioavailability

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